molecular formula C12H15NO3S B14534779 1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carboxamide CAS No. 62525-34-2

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carboxamide

Cat. No.: B14534779
CAS No.: 62525-34-2
M. Wt: 253.32 g/mol
InChI Key: OXNNZZWEPPQDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carboxamide is a heterocyclic compound that contains a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-mercaptoacetate with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiopyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or thioether compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2,2-dioxo-1,2,3,4-tetrahydro-2-benzothiopyran-1-carboxamide is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62525-34-2

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

1-ethyl-2,2-dioxo-3,4-dihydroisothiochromene-1-carboxamide

InChI

InChI=1S/C12H15NO3S/c1-2-12(11(13)14)10-6-4-3-5-9(10)7-8-17(12,15)16/h3-6H,2,7-8H2,1H3,(H2,13,14)

InChI Key

OXNNZZWEPPQDGL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2CCS1(=O)=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.